Pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester
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Overview
Description
Pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular ester is derived from pentanoic acid and has unique structural features that make it interesting for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where pentanoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid (H2SO4), hydrochloric acid (HCl)
Base Catalysts: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Hydrolysis: Pentanoic acid and methanol
Transesterification: New esters depending on the alcohol used
Reduction: Pentanol
Scientific Research Applications
Pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, enzymes that hydrolyze ester bonds. This hydrolysis releases the active components, which can then interact with specific pathways and receptors . The exact molecular targets and pathways depend on the specific application and context in which the ester is used.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 3-oxo-, methyl ester: Shares a similar backbone but differs in the functional groups attached.
Methyl butyrate: Another ester with a similar structure but different chain length and functional groups.
Ethyl acetate: A common ester used in various applications, with a simpler structure.
Uniqueness
Pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester stands out due to its unique combination of functional groups, which confer specific reactivity and properties
Properties
CAS No. |
159999-59-4 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 3-acetyloxy-2-methylidenepentanoate |
InChI |
InChI=1S/C9H14O4/c1-5-8(13-7(3)10)6(2)9(11)12-4/h8H,2,5H2,1,3-4H3 |
InChI Key |
JJBNFBFLWRRHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=C)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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